molecular formula C15H21N3O4 B12325786 (3-Boc-amino-azetidin-1-YL)-pyridin-3-YL-acetic acid CAS No. 885275-93-4

(3-Boc-amino-azetidin-1-YL)-pyridin-3-YL-acetic acid

Cat. No.: B12325786
CAS No.: 885275-93-4
M. Wt: 307.34 g/mol
InChI Key: FZFRLJYWTHBXGV-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an azetidine ring (a strained four-membered nitrogen-containing heterocycle), a tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-yl aromatic system, and an acetic acid moiety. Its molecular formula is C₁₅H₂₀N₃O₄ (inferred from structural analogs), with an approximate molecular weight of 306.34 g/mol.

Properties

CAS No.

885275-93-4

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-11-8-18(9-11)12(13(19)20)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,21)(H,19,20)

InChI Key

FZFRLJYWTHBXGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1N)C(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID typically involves the protection of the amino group on azetidine using BOC anhydride. This reaction is often carried out under mild conditions, without the need for catalysts or solvents, making it an eco-friendly process . The protected azetidine is then coupled with a pyridine derivative through various coupling reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable reagents, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include BOC anhydride for protection, water radical cations for oxidation, and various coupling reagents for substitution reactions. The reactions are typically carried out under ambient conditions, making them both efficient and environmentally friendly .

Major Products

The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted azetidine compounds. These products have significant applications in drug discovery and organic synthesis .

Mechanism of Action

The mechanism of action of (3-BOC-AMINO-AZETIDIN-1-YL)-PYRIDIN-3-YL-ACETIC ACID involves its interaction with specific molecular targets and pathways. The BOC-protected amino group allows for selective reactions, while the azetidine and pyridine moieties contribute to its unique reactivity. The compound can form stable intermediates and transition states, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities with analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
[Target Compound] C₁₅H₂₀N₃O₄ 306.34 Azetidine, Boc-protected amine, pyridin-3-yl, acetic acid -
tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid C₁₂H₁₆N₂O₄ 252.27 Boc-protected amine, pyridin-3-yl, acetic acid (no azetidine)
Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)-acetic acid C₁₈H₂₂N₂O₅ 346.38 Azetidine, Boc-protected amine, benzofuran-3-yl, acetic acid
(S)-2-(1-(2-((tert-Butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetic acid C₁₆H₂₆N₃O₆ 356.40 Pyrrolidine (5-membered ring), Boc-protected amine, acetic acid
Key Observations:
  • Azetidine vs. Other Heterocycles : The target compound’s azetidine ring introduces conformational rigidity and strain compared to pyrrolidine (5-membered, less strained) in . This may enhance binding specificity in biological targets but reduce synthetic accessibility .
  • Pyridine vs.
  • Boc Protection : All analogs include a Boc group, which improves stability during synthesis but requires acidic conditions for removal, limiting applications in acidic environments .

Physicochemical Properties

  • Solubility : The pyridin-3-yl group in the target compound and increases polarity compared to benzofuran (), enhancing aqueous solubility. However, the azetidine’s hydrophobicity may offset this advantage.
  • Stability : The Boc group stabilizes the amine against oxidation but renders the compound acid-labile. The azetidine’s strain may increase reactivity under basic or nucleophilic conditions compared to pyrrolidine-containing analogs .

Biological Activity

2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid, commonly referred to as a derivative of azetidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-amino-3-(tert-butoxycarbonyl)azetidin-1-yl(pyridin-3-yl)acetic acid
  • Molecular Formula : C11_{11}H20_{20}N2_2O4_4
  • CAS Number : 1779475-01-2

The compound features an azetidine ring, a pyridine moiety, and a carboxylic acid functional group, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Research has shown that it can act as an inhibitor of polyketide synthase (Pks13), an essential enzyme in mycobacterial survival. This inhibition is critical for developing new treatments for tuberculosis, as Pks13 is a validated target for drug discovery in combating this disease .

Neuroprotective Effects

Studies have suggested potential neuroprotective effects of azetidine derivatives. In vitro assays demonstrated that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. This property may be attributed to their ability to modulate signaling pathways involved in cell survival .

Synthesis

The synthesis of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid typically involves multi-step reactions starting from readily available amino acids and azetidine precursors. A common synthetic route includes:

  • Formation of the Azetidine Ring : Utilizing tert-butoxycarbonyl (Boc) protection strategies to facilitate the formation of the azetidine structure.
  • Coupling with Pyridine : The introduction of the pyridine moiety is achieved through nucleophilic substitution reactions.
  • Final Deprotection : Removal of protecting groups to yield the final product.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various azetidine derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) of less than 10 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Case Study 2: Neuroprotection in Cell Models

In another investigation focusing on neuroprotective effects, neuronal cell lines treated with 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid exhibited a significant decrease in markers of oxidative stress compared to untreated controls. The study highlighted its potential for therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialE. coliMIC < 10 µg/mL
Enzyme InhibitionPks13Inhibition confirmed
NeuroprotectionNeuronal CellsReduced oxidative stress

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